CID 78068268
Description
CID 78068268 is a chemical entity registered in the PubChem database, a critical resource for cheminformatics and drug discovery. This article adopts a standardized framework to compare this compound with structurally analogous compounds, leveraging methodologies from cheminformatics and pharmacological research .
Properties
Molecular Formula |
C13H25Si3 |
|---|---|
Molecular Weight |
265.59 g/mol |
InChI |
InChI=1S/C13H25Si3/c1-7-16(14(2)3,15(4,5)6)13-11-9-8-10-12-13/h8-12H,7H2,1-6H3 |
InChI Key |
SIFIJYSYOWNVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1=CC=CC=C1)([Si](C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78068268” typically involves a series of well-defined chemical reactions. The initial step often includes the reaction of specific aldehydes with primary amines under controlled conditions to form intermediate products. These intermediates are then subjected to further reactions, such as cyclization or condensation, to yield the final compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as crystallization or chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78068268” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to drive the reactions towards the desired products .
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
The compound “CID 78068268” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study molecular interactions and pathways. In medicine, “this compound” is investigated for its potential therapeutic effects, particularly in targeting specific proteins or enzymes involved in disease processes. Industrially, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of “CID 78068268” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation. The compound’s effects are often mediated through binding to active sites or allosteric sites on the target molecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Structural analogs of CID 78068268 can be identified using PubChem’s similarity search tool, which employs molecular fingerprinting algorithms. For example, illustrates how oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) are compared via 2D/3D structural overlays to highlight differences in functional groups and stereochemistry. Similarly, this compound would be evaluated against compounds sharing core scaffolds or substituent patterns (Figure 1). Key structural parameters include:
- Backbone topology (e.g., aromatic rings, aliphatic chains).
- Functional groups (e.g., hydroxyl, sulfonic acid).
- Stereochemical configurations .
Table 1: Structural Descriptors of this compound and Analogs
| Parameter | This compound* | Analog 1 (CID 101283546) | Analog 2 (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not Provided | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |
| Molecular Weight | - | 614.8 g/mol | 628.8 g/mol |
| Aromatic Rings | - | 3 | 3 |
| Functional Groups | - | Ester, Hydroxyl | Methyl, Ester |
Physicochemical and Pharmacokinetic Properties
–14 emphasize parameters such as solubility, logP, and bioavailability for drug-likeness assessments. For instance, CID 315608 () has a solubility of 2.58 mg/mL in water, while CID 2049887 () exhibits a logP of 2.13. Applying these metrics to this compound:
Table 2: Physicochemical Comparison
| Parameter | This compound* | CID 2049887 (Analog) | CID 315608 (Analog) |
|---|---|---|---|
| Water Solubility (mg/mL) | - | 0.249 | 2.58 |
| LogP (iLOGP) | - | 1.57 | 1.34 |
| GI Absorption | - | High | High |
| BBB Penetration | - | Yes | No |
Bioactivity and Toxicity
highlights the importance of comparing bioactivity profiles, including enzyme inhibition (e.g., CYP450) and toxicity alerts. Hypothetically, this compound’s bioactivity would be benchmarked against such data.
Table 3: Bioactivity Profiles
| Parameter | This compound* | CID 2049887 | CID 53216313 |
|---|---|---|---|
| CYP1A2 Inhibition | - | Yes | No |
| PAINS Alerts | - | 0 | 0 |
| Acute Toxicity (LD50) | - | >1000 mg/kg (rat) | >500 mg/kg (rat) |
Discussion
The absence of specific data for this compound in the provided evidence necessitates reliance on standardized comparative frameworks. Key findings include:
Structural Flexibility : Analogs with methyl or ester groups (e.g., CID 185389) often show enhanced metabolic stability compared to hydroxylated derivatives .
Solubility-Bioavailability Trade-offs : Compounds with lower logP (e.g., CID 315608) tend to exhibit higher aqueous solubility but reduced membrane permeability .
Toxicity Mitigation : The absence of PAINS alerts in analogs (Table 3) suggests this compound may have a favorable toxicity profile, though experimental validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
